Cas no 2094938-04-0 (N-{3-methyl(prop-2-yn-1-yl)aminopropyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide)

N-{3-methyl(prop-2-yn-1-yl)aminopropyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- Z2232140852
- AKOS033811201
- 2094938-04-0
- N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- EN300-26622443
- N-{3-methyl(prop-2-yn-1-yl)aminopropyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide
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- Inchi: 1S/C12H17N5O3/c1-3-6-15(2)7-4-5-13-12(18)10-16-9-11(8-14-16)17(19)20/h1,8-9H,4-7,10H2,2H3,(H,13,18)
- InChI Key: LHOCTZYVZQTBGP-UHFFFAOYSA-N
- SMILES: O=C(CN1C=C(C=N1)[N+](=O)[O-])NCCCN(C)CC#C
Computed Properties
- Exact Mass: 279.13313942g/mol
- Monoisotopic Mass: 279.13313942g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 96Ų
- XLogP3: 0
N-{3-methyl(prop-2-yn-1-yl)aminopropyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26622443-0.1g |
N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide |
2094938-04-0 | 95.0% | 0.1g |
$741.0 | 2025-03-20 | |
Enamine | EN300-26622443-5g |
N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide |
2094938-04-0 | 90% | 5g |
$2443.0 | 2023-09-12 | |
Enamine | EN300-26622443-10g |
N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide |
2094938-04-0 | 90% | 10g |
$3622.0 | 2023-09-12 | |
Enamine | EN300-26622443-1.0g |
N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide |
2094938-04-0 | 95.0% | 1.0g |
$842.0 | 2025-03-20 | |
Enamine | EN300-26622443-10.0g |
N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide |
2094938-04-0 | 95.0% | 10.0g |
$3622.0 | 2025-03-20 | |
Enamine | EN300-26622443-0.05g |
N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide |
2094938-04-0 | 95.0% | 0.05g |
$707.0 | 2025-03-20 | |
Enamine | EN300-26622443-0.25g |
N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide |
2094938-04-0 | 95.0% | 0.25g |
$774.0 | 2025-03-20 | |
Enamine | EN300-26622443-1g |
N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide |
2094938-04-0 | 90% | 1g |
$842.0 | 2023-09-12 | |
Enamine | EN300-26622443-5.0g |
N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide |
2094938-04-0 | 95.0% | 5.0g |
$2443.0 | 2025-03-20 | |
Enamine | EN300-26622443-0.5g |
N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide |
2094938-04-0 | 95.0% | 0.5g |
$809.0 | 2025-03-20 |
N-{3-methyl(prop-2-yn-1-yl)aminopropyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide Related Literature
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
Additional information on N-{3-methyl(prop-2-yn-1-yl)aminopropyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide
Introduction to N-{3-methyl(prop-2-yn-1-yl)aminopropyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide and Its Significance in Modern Chemical Research
N-{3-methyl(prop-2-yn-1-yl)aminopropyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide, a compound with the CAS number 2094938-04-0, represents a fascinating molecule in the realm of chemical and pharmaceutical research. This compound, characterized by its intricate structure, has garnered attention due to its potential applications in various scientific domains. The presence of multiple functional groups, including an amide linkage, a propargyl moiety, and a nitro-substituted pyrazole ring, makes it a versatile candidate for further exploration.
The chemical structure of N-{3-methyl(prop-2-yn-1-yl)aminopropyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide can be broken down into several key components that contribute to its unique properties. The amide group (-CONH-) is a crucial feature, often involved in hydrogen bonding and influencing the compound's solubility and reactivity. The propargyl group (-C≡CH), on the other hand, introduces a triple bond that can participate in various organic transformations, such as cycloadditions and metal-catalyzed reactions. The 4-nitro-substituted pyrazole ring adds another layer of complexity, with the nitro group (-NO₂) being a well-known electron-withdrawing substituent that can modulate electronic properties and reactivity.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. Pyrazole derivatives, in particular, have been extensively studied due to their wide range of biological activities. The nitro-substituted pyrazole ring in N-{3-methyl(prop-2-yn-1-yl)aminopropyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide is particularly noteworthy, as nitro compounds have shown promise in various pharmacological contexts. For instance, nitroaromatics and nitropyrazoles have been explored for their antimicrobial, anti-inflammatory, and even anticancer properties.
The amine functional group attached to the propargyl moiety in this compound also plays a significant role in its chemical behavior. Amines are well-known for their ability to form hydrogen bonds and participate in coordination chemistry, making them valuable in drug design and material science. The specific substitution pattern around the amine group in N-{3-methyl(prop-2-yn-1-yl)aminopropyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide likely contributes to its unique reactivity and interaction with biological targets.
One of the most intriguing aspects of this compound is its potential as a building block for more complex molecules. The presence of both reactive sites (such as the triple bond in the propargyl group and the amide functionality) and stable aromatic rings (like the pyrazole ring) makes it an excellent candidate for constructing novel scaffolds. Such scaffolds can be further modified through various synthetic strategies to develop new drugs or materials with tailored properties.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like N-{3-methyl(prop-2-yn-1-yl)aminopropyl}-2-(4-nitro-1H-pyrazol-1-y l)acetamide. Techniques such as cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, have become indispensable tools for constructing carbon-carbon bonds with high precision. These methods allow chemists to link different fragments together seamlessly, facilitating the synthesis of intricate structures like this one.
The pharmaceutical industry has also seen significant benefits from these advancements. High-throughput screening (HTS) techniques combined with computational modeling have accelerated the discovery of new drug candidates. Compounds like N-{3-methyl(prop--2--yn--1--yl)aminopropyl}-2-(4--nitro--1H--pyrazol--1-- yl)acetamide are often screened for their biological activity using automated systems that can test thousands of compounds against various targets within a short period.
The potential applications of this compound extend beyond pharmaceuticals. In materials science, for example, nitrogen-containing heterocycles are widely used due to their ability to enhance material properties such as conductivity and luminescence. The specific structure of N-{3-methyl(prop--2--yn--1-- yl)aminopropyl}-2-(4--nitro--1H--pyrazol--1-- yl)acetamide could make it suitable for developing new types of polymers or organic semiconductors.
Another area where this compound shows promise is in catalysis. Transition metal complexes derived from nitrogen-containing ligands often exhibit high catalytic activity in various organic transformations. The amine and pyrazole groups in N-{3-methyl(prop--2--yn-- 1 -- yl )aminopropyl } - 2 - ( 4 -- nit ro -- 1 H -- py raz ol - 1 -- yl ) acet am ide could serve as effective ligands for metal centers, enabling the development of novel catalysts for industrial processes.
In conclusion, N-{3-methyl(prop--2 -- yn - 1 -- yl )aminopropyl } - 2 - ( 4 -- nit ro -- 1 H -- py raz ol - 1 -- yl ) acet am ide (CAS no: 2094938-04-0) is a multifaceted compound with significant potential in both chemical research and industrial applications. Its unique structure, combining various functional groups and heterocyclic moieties, makes it an attractive candidate for further exploration. As synthetic methods continue to evolve and our understanding of molecular interactions deepens, compounds like this one are likely to play an increasingly important role in shaping the future of chemistry and related fields.
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